

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glauberite

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Compound of Interest

Compound Name: *Glauberite*

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Introduction

Glauberite, with the chemical formula $\text{Na}_2\text{Ca}(\text{SO}_4)_2$, is a double sulfate mineral of sodium and calcium. It crystallizes in the monoclinic system and is typically found in evaporite deposits, saline lake beds, and in some hydrothermal environments.[1][2][3] The stability and thermodynamic properties of **glauberite** are of significant interest in various fields, including geochemistry, industrial chemistry, and potentially in pharmaceutical sciences as an excipient or in drug formulation processes where the control of ionic strength and solubility is crucial. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of **glauberite**, compiling available data, outlining experimental methodologies, and presenting key relationships in a clear and accessible format.

Crystal Structure and Physical Properties

Glauberite's crystal structure is monoclinic, belonging to the space group $C2/c$. [3] This structure influences its physical properties, including its perfect cleavage on {001} and its brittle nature. [2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Glauberite**

Property	Value	Reference(s)
Chemical Formula	$\text{Na}_2\text{Ca}(\text{SO}_4)_2$	[3]
Molar Mass	278.18 g/mol	[4]
Crystal System	Monoclinic	[3]
Space Group	C2/c	[3]
Hardness (Mohs)	2.5 - 3	[2][5]
Density	2.75 - 2.85 g/cm ³	[2][6]
Color	Colorless, grey, yellowish	[5]
Luster	Vitreous to waxy	[5]
Cleavage	Perfect on {001}	[2]

Thermodynamic Properties

The thermodynamic properties of a mineral govern its stability and reactivity under different conditions of temperature, pressure, and chemical environment. The key thermodynamic parameters for **glauberite** are summarized in Table 2. It is important to note that experimentally determined values for some of these parameters are scarce in the literature.

Table 2: Thermodynamic Properties of **Glauberite** at 298.15 K and 1 bar

Property	Symbol	Value	Unit	Reference(s)
Standard Enthalpy of Formation (predicted for $\text{Na}_2\text{Ca}(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$)	ΔH_f°	-4007.70 ± 21.8	kJ/mol	[7]
Standard Gibbs Free Energy of Formation (calculated)	ΔG_f°	-2443.3	kJ/mol	Calculated
Standard Molar Entropy	S°	Not available	J/(mol·K)	
Heat Capacity	C_p	Not available	J/(mol·K)	
Solubility Product Constant (pKsp)	pKsp	5.47	[8]	
Standard Gibbs Free Energy of Dissolution	ΔG_r°	31.2	kJ/mol	Calculated

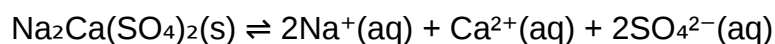
Note: The standard Gibbs free energy of formation (ΔG_f°) was calculated based on the dissolution equilibrium and the standard Gibbs free energies of formation of the constituent aqueous ions.

Stability and Phase Equilibria

The stability of **glauberite** is highly dependent on temperature, pressure, and the chemical composition of the surrounding aqueous solution.

Solubility and Dissolution

Glauberite is soluble in water, and its dissolution is an important aspect of its stability. The dissolution reaction can be represented as:



The solubility product constant (K_{sp}) for this reaction is a measure of its solubility. A $\text{p}K_{\text{sp}}$ of 5.47 has been reported, which corresponds to a K_{sp} of 3.39×10^{-6} at 25°C .^[8] From the K_{sp} , the standard Gibbs free energy of the dissolution reaction (ΔG°) can be calculated using the equation:

$$\Delta G^\circ = -RT\ln(K_{\text{sp}})$$

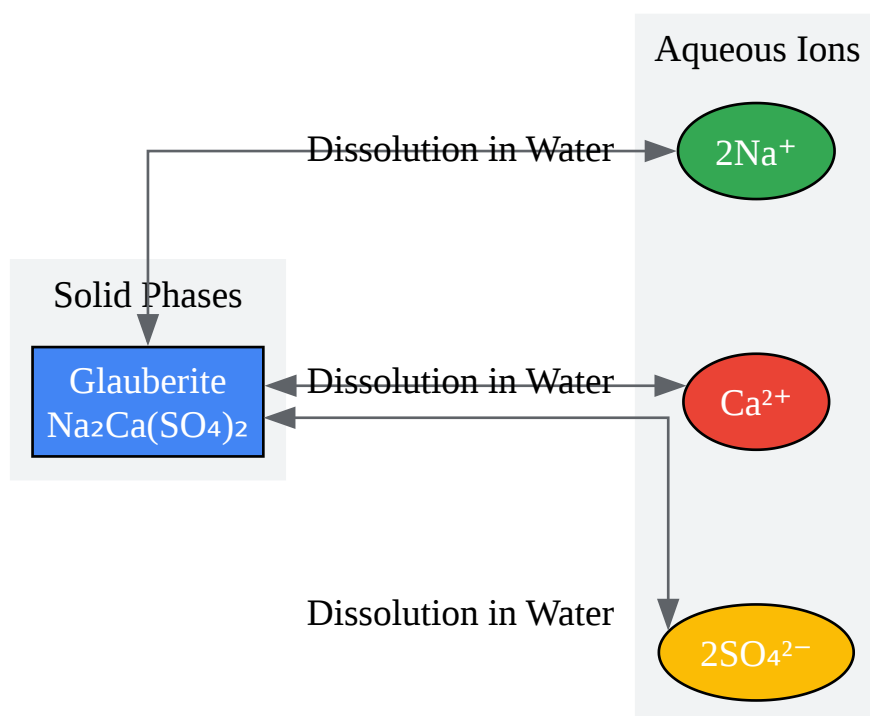
where R is the gas constant ($8.314 \text{ J}/(\text{mol}\cdot\text{K})$) and T is the temperature in Kelvin. This calculation yields a ΔG° of approximately 31.2 kJ/mol at 298.15 K , indicating that the dissolution is a non-spontaneous process under standard conditions.

The dissolution of **glauberite** is influenced by temperature and the presence of other ions in the solution. Studies have shown that the dissolution rate of **glauberite** increases with temperature.^[9]

Phase Diagrams

The stability field of **glauberite** is best understood through phase diagrams of relevant systems. The $\text{Na}_2\text{SO}_4\text{-CaSO}_4\text{-H}_2\text{O}$ system is crucial for understanding the formation and dissolution of **glauberite** in aqueous environments. At 25°C , the ternary system includes stability fields for gypsum ($\text{CaSO}_4\cdot 2\text{H}_2\text{O}$), thenardite (Na_2SO_4), and **glauberite**.^{[10][11]} The precise boundaries of these fields depend on the concentrations of the dissolved salts.

At higher temperatures, in the anhydrous $\text{Na}_2\text{SO}_4\text{-CaSO}_4$ system, **glauberite** forms as an intermediate compound.^[12] Phase diagrams for the $\text{CaSO}_4\text{-Na}_2\text{SO}_4\text{-CaO}$ system also provide insights into the behavior of **glauberite** at elevated temperatures, which is relevant for industrial processes.^[10]



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Dissolution equilibrium of **Glauberite** in water.

Thermal Stability and Decomposition

The thermal stability of **glauberite** is a critical parameter for its application at elevated temperatures. While specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for pure **glauberite** is not readily available in the reviewed literature, studies on the decomposition of calcium sulfate in the presence of other compounds provide some insights. The decomposition of calcium sulfate to calcium oxide and sulfur trioxide occurs at high temperatures, generally above 1200°C .^{[13][14]} The presence of additives can lower this decomposition temperature.^[13] For double sulfates like **glauberite**, the decomposition is expected to be a multi-step process, likely involving the initial decomposition into its constituent sulfates before further decomposition at higher temperatures. The reaction between calcium sulfate and calcium sulfide, which can be products of decomposition under certain conditions, occurs above approximately 780°C .^[15]

Experimental Protocols

The determination of thermodynamic properties of minerals like **glauberite** relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

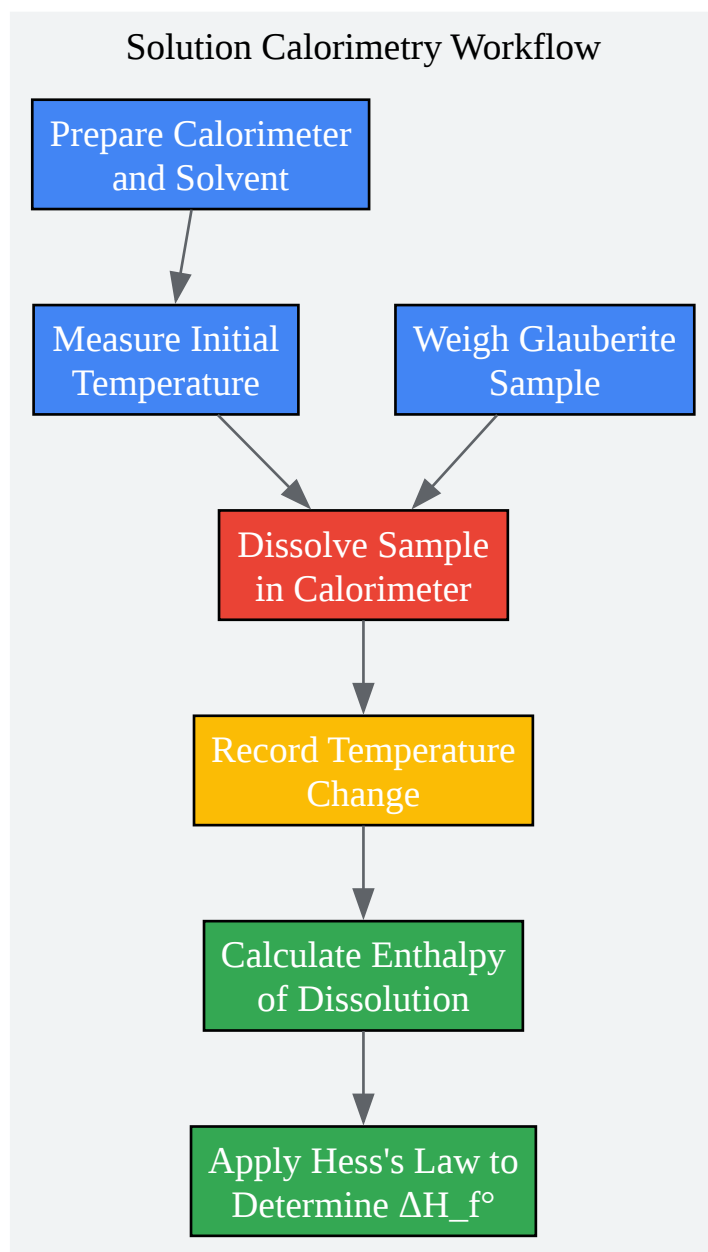
Solution Calorimetry

Solution calorimetry is a primary technique for determining the enthalpy of formation of minerals.

Objective: To measure the enthalpy of dissolution of **glauberite** in a suitable solvent, which can then be used in a thermochemical cycle to calculate the enthalpy of formation.

Methodology:

- **Calorimeter Setup:** A constant-pressure calorimeter, such as a coffee-cup calorimeter or a more sophisticated isoperibol or isothermal calorimeter, is used. The calorimeter is filled with a known volume of a suitable solvent (e.g., dilute HCl or a complexing agent solution to ensure complete dissolution).^{[2][16]}
- **Sample Preparation:** A precisely weighed sample of pure, well-characterized **glauberite** is encapsulated in a container that can be broken or opened within the calorimeter.
- **Temperature Measurement:** The initial temperature of the solvent is recorded until it stabilizes.
- **Dissolution:** The sample is introduced into the solvent, and the temperature change of the solution is monitored over time until a stable final temperature is reached.
- **Data Analysis:** The heat of solution (q_{sol}) is calculated using the formula $q = mc\Delta T$, where m is the mass of the solution, c is its specific heat capacity, and ΔT is the temperature change.^[17]
- **Thermochemical Cycle:** The measured enthalpy of dissolution is then used in a Hess's law cycle with known enthalpies of formation of other compounds in the dissolution reaction to calculate the enthalpy of formation of **glauberite**.



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